molecular formula C12H14BrN3 B8334456 1-(4-Amino-3-bromo-5-methylphenyl)-2,4-dimethylimidazole

1-(4-Amino-3-bromo-5-methylphenyl)-2,4-dimethylimidazole

Cat. No.: B8334456
M. Wt: 280.16 g/mol
InChI Key: RPSMHRWKUQIEBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Amino-3-bromo-5-methylphenyl)-2,4-dimethylimidazole is a useful research compound. Its molecular formula is C12H14BrN3 and its molecular weight is 280.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H14BrN3

Molecular Weight

280.16 g/mol

IUPAC Name

2-bromo-4-(2,4-dimethylimidazol-1-yl)-6-methylaniline

InChI

InChI=1S/C12H14BrN3/c1-7-4-10(5-11(13)12(7)14)16-6-8(2)15-9(16)3/h4-6H,14H2,1-3H3

InChI Key

RPSMHRWKUQIEBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1N)Br)N2C=C(N=C2C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of bromine (5.6 cm3) in glacial acetic acid (50 cm3) was added dropwise over 0.5 hours to a stirred solution of 1-(4-amino-3-methylphenyl)-2,4-dimethylimidazole (20.3 g) and sodium acetate (9.02 g) in glacial acetic acid (200 cm3). After a further 0.5 hours, volatile material was removed in vacuo, and the residue was partitioned between chloroform (200 cm3) and 10% aqueous sodium hydroxide solution (to pH 10). The aqueous phase was further extracted with chloroform (2×100 cm3) and the combined and dried (MgSO4) organic extracts were evaporated in vacuo to afford a solid which was chromatographed on silica (Merck "MK 60.9385" [Trade Mark]) eluting with dichloromethane:methanol, 19:1. Combination and evaporation of the appropriate fractions gave an oil which was triturated with ether to afford the title compound, m.p. 176°-180.5°. The mother liquors were evaporated and the residue was rechromatographed on silica, as before, to give a further crop of material (total yield 17.3 g).
Quantity
5.6 mL
Type
reactant
Reaction Step One
Quantity
20.3 g
Type
reactant
Reaction Step One
Quantity
9.02 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

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